3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propanamide

Description

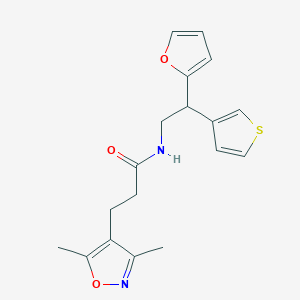

This compound features a propanamide backbone substituted at the nitrogen atom with a 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl group and at the carbonyl-terminated chain with a 3,5-dimethylisoxazol-4-yl moiety. Its structure integrates three distinct heterocyclic systems (isoxazole, furan, and thiophene), which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-12-15(13(2)23-20-12)5-6-18(21)19-10-16(14-7-9-24-11-14)17-4-3-8-22-17/h3-4,7-9,11,16H,5-6,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNKIBBLNKAVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to structurally related propanamide derivatives (Table 1), focusing on substituent groups and synthesis pathways.

Table 1: Structural Comparison of Propanamide Derivatives

Pharmacological and Physicochemical Properties

- Solubility and LogP: The target compound’s three aromatic rings likely reduce aqueous solubility compared to analogs with polar substituents (e.g., AceTAG-2’s polyether chain) .

- Synthetic Complexity : The synthesis of the target compound may require multi-step heterocyclic coupling, similar to P300-P, which uses EDC/HOBt for amide bond formation . In contrast, thiazol-oxadiazole analogs employ simpler nucleophilic substitutions .

Structure-Activity Relationships (SAR)

- Heterocyclic Core : Replacing the isoxazole with a thiazole (as in ) could alter electron distribution and binding affinity to targets like kinases or microbial enzymes .

- Spatial Arrangement : The thiophen-3-yl group in the target compound, versus thiophen-2-yl in ’s derivatives , may influence steric interactions with hydrophobic binding pockets.

Q & A

Q. What are the recommended synthetic routes and purification strategies for synthesizing 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propanamide?

The synthesis typically involves multi-step reactions, starting with the coupling of isoxazole and thiophene/furan derivatives. Key steps include:

- Amide bond formation : Reacting 3,5-dimethylisoxazole-4-carboxylic acid with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine using coupling agents like HBTU or DCC in anhydrous DMF .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity. Monitor progress via TLC (Rf ≈ 0.3 in 1:1 EtOAc/hexane) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify protons on the isoxazole (δ 2.2–2.5 ppm for methyl groups), furan (δ 6.3–7.4 ppm), and thiophene (δ 7.0–7.5 ppm) .

- 13C NMR : Confirm carbonyl (δ 170–175 ppm) and heterocyclic carbons (isoxazole: δ 95–110 ppm; thiophene: δ 125–135 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and stability under physiological conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for heterocyclic systems . Include dispersion corrections (e.g., D3-BJ) for non-covalent interactions (e.g., π-π stacking in thiophene) .

- Basis sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(2d,p) for electronic properties (HOMO-LUMO gaps, electrostatic potential maps) .

- Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate aqueous or DMSO environments, critical for predicting solubility and biological activity .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace furan with pyran or thiophene with selenophene) and compare bioactivity .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Analogs comparison table :

| Analog | Structural Modification | Biological Activity |

|---|---|---|

| 5-Phenylisoxazole derivative | Phenyl instead of furan/thiophene | Reduced anti-inflammatory activity |

| Thiazole-based analog | Thiazole replaces isoxazole | Enhanced kinase inhibition |

| Naphthyl-substituted propanamide | Larger aromatic group | Improved cytotoxicity (IC50 ↓ 40%) |

Q. What strategies optimize reaction conditions to enhance yield and reduce by-products?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (85% → 93%) by enabling uniform heating .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; avoid metal leaching via ICP-MS analysis .

- By-product analysis : Use LC-MS to identify impurities (e.g., hydrolyzed amides) and adjust pH (6.5–7.0) to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.